BenchChemオンラインストアへようこそ!

(2S)-3-cyclopropyl-2-hydroxypropanoic acid

Asymmetric Synthesis Chiral Resolution Procurement Quality

(2S)-3-cyclopropyl-2-hydroxypropanoic acid (CAS 300853-97-8) is a chiral hydroxy acid with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol. It is primarily supplied as a single, defined (S)-enantiomer with a purity typically >=95%.

Molecular Formula C6H10O3
Molecular Weight 130.1
CAS No. 300853-97-8
Cat. No. B6146224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-cyclopropyl-2-hydroxypropanoic acid
CAS300853-97-8
Molecular FormulaC6H10O3
Molecular Weight130.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-3-Cyclopropyl-2-hydroxypropanoic Acid (CAS 300853-97-8): A Chiral C6 Building Block for Asymmetric Synthesis and Medicinal Chemistry


(2S)-3-cyclopropyl-2-hydroxypropanoic acid (CAS 300853-97-8) is a chiral hydroxy acid with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol . It is primarily supplied as a single, defined (S)-enantiomer with a purity typically >=95% . The compound features a cyclopropyl group at the 3-position, which imparts distinct steric and electronic properties compared to common alkyl or aryl analogs, making it a valuable chiral building block for the synthesis of bioactive molecules, particularly those requiring enhanced metabolic stability [1]. Its core utility lies in its role as a precursor for cyclopropane-containing pharmacophores, such as those found in antiviral protease inhibitors [2].

The Risk of Substituting (2S)-3-cyclopropyl-2-hydroxypropanoic Acid with Racemic or Other Chiral Analogs in Lead Optimization


Generic substitution of (2S)-3-cyclopropyl-2-hydroxypropanoic acid with its racemate (CAS 1599840-16-0) or the (R)-enantiomer (CAS 174265-97-5) is not chemically equivalent and can lead to significant divergence in downstream results. The defined (S)-stereochemistry is critical for chiral induction in asymmetric syntheses, directly impacting the enantiomeric excess of final active pharmaceutical ingredients [1]. Furthermore, the cyclopropyl moiety is not merely a bioisostere for an isopropyl or phenyl group; it introduces unique conformational rigidity and altered metabolic pathways, which can be decisive for target binding affinity and pharmacokinetic profiles [2]. Using a regioisomer like 2-cyclopropyl-2-hydroxypropanoic acid (CAS 99848-37-0) changes the position of the hydroxyl group, fundamentally altering its hydrogen-bonding capabilities and reactivity, rendering it unsuitable for the same synthetic routes .

Quantitative Differentiation Guide for (2S)-3-cyclopropyl-2-hydroxypropanoic Acid Against Key Analogs


Enantiomeric vs. Racemic Purity: Guaranteed Stereochemical Integrity for Asymmetric Synthesis

The target (2S)-enantiomer (CAS 300853-97-8) is supplied with a typical purity of >=98% and a defined optical configuration, whereas the racemic mixture (CAS 1599840-16-0) is commonly offered at 97% purity but lacks any enantiomeric excess specification . For procurement requiring a specific enantiomer for chiral pool synthesis or as a reference standard, the (2S) compound is the only option that guarantees the required stereochemistry without additional, costly resolution steps. The (2R)-enantiomer (CAS 174265-97-5) is also available at >=95% purity, but its selection would lead to the opposite stereochemical outcome in a synthetic sequence .

Asymmetric Synthesis Chiral Resolution Procurement Quality

Synthetic Accessibility: An 85% Yield via Modern Asymmetric Hydrogenation Provides a Scalable Advantage

A 2023 report in Organic Letters established a robust, enantioselective synthetic route to 3-cyclopropyl-2-hydroxypropanoic acid using asymmetric hydrogenation of a cyclopropyl ketone precursor, achieving a high yield of 85% [1]. This modern catalytic method offers a more direct and atom-economical route compared to traditional chiral resolution or chiral auxiliary-based approaches, which often have a maximum theoretical yield of 50% and require additional steps for auxiliary attachment and removal. The described method demonstrates the state-of-the-art in synthesizing this specific scaffold with high efficiency.

Process Chemistry Enantioselective Synthesis Route Scouting

Metabolic Stability: The Cyclopropyl Group Mitigates CYP450-Mediated Oxidation Compared to Unsubstituted Alkyl Chains

The cyclopropyl group is a well-established structural motif in medicinal chemistry used to enhance metabolic stability. It has been demonstrated that cyclopropyl groups can be used advantageously to diminish oxidative metabolism by cytochrome P450 enzymes in certain contexts, a common metabolic soft spot for unsubstituted alkyl chains [1]. While a direct head-to-head microsomal stability comparison for this specific acid is not publicly available, this class-level effect is a primary design rationale for incorporating a cyclopropyl moiety over an isopropyl or n-propyl group. This property is inherent to the target compound's structure and distinguishes it from non-cyclopropyl-containing hydroxy acid building blocks.

Drug Metabolism Pharmacokinetics Medicinal Chemistry Design

Pharmacophoric Validation: The Cyclopropyl-Hydroxy Acid Motif is a Privileged Fragment in Pan-Coronaviral Protease Inhibitors

The cyclopropane moiety, derived from building blocks like (2S)-3-cyclopropyl-2-hydroxypropanoic acid, has been structure-guided into highly potent inhibitors of SARS-CoV-2, SARS-CoV-1, and MERS-CoV 3C-like (3CL) proteases. In a published study, optimized cyclopropane-based inhibitors 5c and 13d demonstrated exceptional potency against SARS-CoV-2 replication with EC50 values of 12 nM and 11 nM, respectively, and safety indices (SI) > 7692 [1]. These inhibitors also displayed broad-spectrum activity, potently inhibiting MERS-CoV 3CL with IC50 values of 80 and 120 nM [1]. This validates the cyclopropyl-hydroxy acid substructure as a critical pharmacophoric element for engaging the S1'-S3' pocket of coronavirus proteases, a feature not provided by simple alkyl or aryl building blocks.

Antiviral Drug Discovery 3CL Protease Inhibitors Fragment-Based Drug Design

Application Scenarios Where (2S)-3-cyclopropyl-2-hydroxypropanoic Acid is the Optimal Procurement Choice


Synthesis of Enantiomerically Pure Cyclopropane-Based Pharmaceuticals

When a synthetic route requires a chiral hydroxy acid building block to introduce a cyclopropyl-bearing stereocenter, (2S)-3-cyclopropyl-2-hydroxypropanoic acid (CAS 300853-97-8) is the required starting material. Its use ensures the correct absolute configuration in the final active pharmaceutical ingredient (API), as demonstrated by the high potency of the (S)-configured cyclopropane inhibitors of SARS-CoV-2 3CL protease [1]. Substitution with the racemate or the wrong enantiomer would introduce an undesired stereoisomer, significantly complicating purification and potentially compromising biological activity .

Lead Optimization for Metabolic Stability in Drug Discovery

In a medicinal chemistry program where a lead series suffers from high metabolic clearance due to cytochrome P450 oxidation of an alkyl side chain, replacing that chain with a cyclopropyl group is a common strategy. The target compound serves as the direct chiral reagent to install this group, providing the core structural feature that has been shown to diminish oxidative metabolism [2]. This pre-emptive incorporation can reduce the number of design-make-test-analyze cycles needed to solve a pharmacokinetic liability.

Development of Broad-Spectrum Antiviral Protease Inhibitors

For research targeting viral 3CL proteases, the cyclopropyl-hydroxy acid motif has been clinically validated. The target compound is the necessary chiral building block for synthesizing inhibitors that occupy the S1'-S3' pocket, a binding mode associated with picomolar affinity and broad-spectrum activity against multiple coronaviruses [1]. Selecting this compound over a simpler alkyl analog is critical for accessing this specific and highly potent pharmacophore space.

Process Development and Scale-Up Feasibility Studies

The recent development of an efficient asymmetric hydrogenation route to this compound, achieving an 85% yield, makes it a viable candidate for process scale-up [3]. For procurement teams scouting for building blocks that have a demonstrated scalable synthesis, this provides a higher degree of confidence in long-term commercial availability and cost control compared to analogs that may still rely on costly stoichiometric chiral auxiliaries or low-yielding resolutions.

Quote Request

Request a Quote for (2S)-3-cyclopropyl-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.